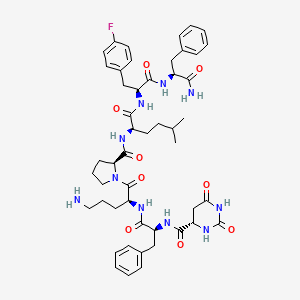

(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phenylalanyl-L-ornithyl-L-prolyl-5-methyl-D-norleucyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phénylalaninyl-L-ornithyl-L-prolyl-5-méthyl-D-norleucyl-4-fluoro-L-phénylalaninyl-L-phénylalaninamide est un composé peptidique synthétique. Les peptides sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques et jouent un rôle crucial dans les processus biologiques. Ce composé, en raison de sa structure complexe, est susceptible d’avoir des applications spécifiques dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’un peptide aussi complexe implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine insoluble. Le processus implique :

Couplage : L’acide aminé est activé et couplé au peptide lié à la résine.

Déprotection : Le groupe protecteur de l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Clivage : Le peptide terminé est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus de SPPS. Ces machines peuvent gérer plusieurs réactions simultanément, augmentant l’efficacité et le rendement. Les peptides sont ensuite purifiés à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Ce composé peut subir des réactions d’oxydation, en particulier au niveau des chaînes latérales des acides aminés.

Réduction : Les réactions de réduction pourraient être utilisées pour modifier des groupes fonctionnels spécifiques dans le peptide.

Substitution : Les réactions de substitution pourraient se produire sur des sites réactifs de la chaîne peptidique.

Réactifs et conditions courantes

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits

Les principaux produits de ces réactions dépendraient des sites spécifiques de réactivité dans le peptide. Par exemple, l’oxydation pourrait conduire à la formation de ponts disulfures, tandis que la réduction pourrait entraîner la conversion de cétones en alcools.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé pourrait être utilisé comme peptide modèle pour étudier la formation, la stabilité et la réactivité de la liaison peptidique. Il peut également servir de substrat dans les réactions enzymatiques pour étudier la spécificité et la cinétique des enzymes.

Biologie

En recherche biologique, ce peptide pourrait être utilisé pour étudier les interactions protéine-protéine, les mécanismes d’absorption cellulaire et les voies de signalisation intracellulaire. Il pourrait également être utilisé dans le développement de médicaments à base de peptides ou comme outil en biologie structurale pour élucider le repliement et la dynamique des protéines.

Médecine

En médecine, ce composé pourrait avoir des applications potentielles dans le développement de médicaments, en particulier dans la conception de thérapies à base de peptides pour diverses maladies. Il pourrait également être utilisé dans des tests de diagnostic pour détecter des biomarqueurs spécifiques.

Industrie

Dans le secteur industriel, ce peptide pourrait être utilisé dans la production de matériaux à base de peptides, tels que des hydrogels ou des nanomatériaux, pour diverses applications, notamment l’administration de médicaments et l’ingénierie tissulaire.

Mécanisme D'action

Le mécanisme d’action de ce peptide dépendrait de sa structure spécifique et de sa cible. En général, les peptides exercent leurs effets en se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Les cibles moléculaires pourraient inclure des récepteurs de surface cellulaire, des protéines intracellulaires ou des acides nucléiques. Les voies impliquées pourraient inclure des cascades de transduction de signal, la régulation de l’expression des gènes ou des voies métaboliques.

Comparaison Avec Des Composés Similaires

Composés similaires

(4S)-Hexahydro-2,6-dioxo-4-pyrimidinecarbonyl-L-phénylalaninyl-L-ornithyl-L-prolyl-5-méthyl-D-norleucyl-4-fluoro-L-phénylalaninyl-L-phénylalaninamide : est similaire à d’autres peptides synthétiques tels que :

Unicité

L’unicité de ce composé réside dans sa séquence spécifique d’acides aminés et la présence de groupes fonctionnels uniques tels que la fluoro-phénylalanine. Ces caractéristiques pourraient conférer des propriétés de liaison, de stabilité et d’activité biologique spécifiques qui le distinguent des autres peptides.

Propriétés

Formule moléculaire |

C49H63FN10O9 |

|---|---|

Poids moléculaire |

955.1 g/mol |

Nom IUPAC |

(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35+,36+,37+,38+,39+,40+/m1/s1 |

Clé InChI |

HXKFHHNEFCZKPG-UESVSLRLSA-N |

SMILES isomérique |

CC(C)CC[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5 |

SMILES canonique |

CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)

![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)

![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)